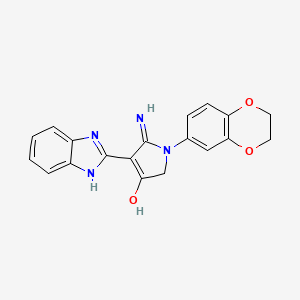

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-pyrrol-3-one

CAS No.: 885190-17-0

Cat. No.: VC5983271

Molecular Formula: C19H16N4O3

Molecular Weight: 348.362

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885190-17-0 |

|---|---|

| Molecular Formula | C19H16N4O3 |

| Molecular Weight | 348.362 |

| IUPAC Name | 4-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2H-pyrrol-3-ol |

| Standard InChI | InChI=1S/C19H16N4O3/c20-18-17(19-21-12-3-1-2-4-13(12)22-19)14(24)10-23(18)11-5-6-15-16(9-11)26-8-7-25-15/h1-6,9,20,24H,7-8,10H2,(H,21,22) |

| Standard InChI Key | WAWRWPYZYFSQOO-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=CC(=C2)N3CC(=C(C3=N)C4=NC5=CC=CC=C5N4)O |

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

The compound’s IUPAC name, 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-pyrrol-3-one, reflects its intricate architecture:

-

Core structure: A 2,3-dihydro-1H-pyrrol-3-one ring, a five-membered lactam system with one double bond and an ketone group at position 3.

-

Substituents:

-

Position 4: A 1H-1,3-benzodiazol-2-yl (benzimidazol-2-yl) group, a bicyclic system comprising fused benzene and imidazole rings.

-

Position 1: A 2,3-dihydro-1,4-benzodioxin-6-yl group, a benzene ring fused to a 1,4-dioxane ring.

-

Position 5: An amino (-NH2) group.

-

The molecular formula is inferred as C19H16N4O3 based on structural analogs, though exact mass spectrometry data for this specific compound remains unpublished.

Table 1: Structural Comparison with Analogs

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of benzodiazole- and benzodioxin-containing pyrrolones typically involves multi-step sequences:

-

Cyclization Reactions: Formation of the pyrrolone core via intramolecular cyclization, often using α-amino ketones or esters as precursors.

-

Functional Group Transformations: Introduction of the benzodiazole and benzodioxin groups through nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling may attach aryl groups to the pyrrolone ring.

-

Protection/Deprotection Steps: Amino groups are frequently protected during synthesis to prevent side reactions .

Case Study: Analog Synthesis (VC8808053)

The synthesis of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves:

-

Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a thiazole-containing aldehyde.

-

Cyclization under acidic conditions to form the pyrrolone ring.

-

Final purification via column chromatography.

Adapting this route, the target compound could theoretically be synthesized by replacing the thiazole moiety with a benzodiazole group, though reaction conditions (e.g., temperature, catalysts) would require optimization.

Physicochemical Properties

Predicted Properties

While experimental data for the target compound is scarce, properties can be extrapolated from analogs:

-

Solubility: Low aqueous solubility due to aromatic systems; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Stability: Likely stable under inert atmospheres but susceptible to oxidation at the amino group.

-

pKa: The amino group (pKa ~8–10) and lactam nitrogen (pKa ~3–5) contribute to pH-dependent solubility.

Table 2: Comparative Physicochemical Data

| Property | Target Compound | VC20057572 | PubChem CID 135400685 |

|---|---|---|---|

| Molecular Weight | ~348.4 | 318.4 | 320.3 |

| LogP (Predicted) | ~2.8 | 2.5 | 2.6 |

| Hydrogen Bond Donors | 3 | 3 | 3 |

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioisosteric Replacement: The benzodioxin group could serve as a bioisostere for phenyl rings, altering pharmacokinetics without sacrificing binding affinity.

-

Polypharmacology: Dual targeting of kinases and topoisomerases is feasible given the compound’s hybrid structure .

Comparison with Structural Analogs

Table 3: Biological Activity of Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume